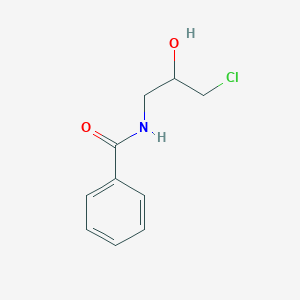

N-(3-chloro-2-hydroxypropyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

7511-58-2 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(3-chloro-2-hydroxypropyl)benzamide |

InChI |

InChI=1S/C10H12ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |

InChI Key |

ICNSYMQNURRLGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(CCl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-chloro-2-hydroxypropyl)benzamide

The synthesis of this compound can be approached through both direct and multi-step strategies, each with its own set of advantages and challenges related to reaction conditions and yields.

Direct Synthetic Approaches

Direct synthesis of this compound would ideally involve a single-step reaction between a benzoyl derivative and a suitable three-carbon component. A plausible and efficient direct approach is the reaction of benzamide (B126) with epichlorohydrin (B41342). This reaction, typically catalyzed by a base, involves the nucleophilic attack of the benzamide nitrogen on the epoxide ring of epichlorohydrin. The subsequent ring-opening would yield the desired this compound.

Another direct approach involves the acylation of 1-amino-3-chloro-2-propanol with benzoyl chloride or benzoic anhydride. This reaction is a standard method for forming amide bonds and would directly yield the target compound. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

| Direct Synthetic Approach | Reactants | Typical Conditions | Advantages |

| Reaction with Epichlorohydrin | Benzamide, Epichlorohydrin | Basic catalyst (e.g., NaOH, KOH), Solvent (e.g., water, alcohol) | Atom economical, potentially fewer steps |

| Acylation of Aminopropanol | 1-amino-3-chloro-2-propanol, Benzoyl Chloride | Base (e.g., triethylamine, pyridine), Aprotic solvent (e.g., DCM, THF) | High yielding, well-established reaction |

Multi-step Reaction Sequences and Reaction Condition Optimization

Multi-step syntheses offer greater control over the introduction of functional groups and can be optimized for higher purity and yield. A logical multi-step sequence for this compound would begin with the synthesis of the key intermediate, 1-amino-3-chloro-2-propanol. This intermediate can then be reacted with a benzoyl derivative in a separate, optimized step.

The synthesis of 1-amino-3-chloro-2-propanol can be achieved through various routes, such as the reaction of epichlorohydrin with ammonia (B1221849) or a protected amine, followed by deprotection. For instance, (S)-epichlorohydrin can react with benzylamine, followed by deprotection under acidic conditions to yield (S)-1-amino-3-chloro-2-propanol hydrochloride. google.com

Optimization of the subsequent amidation reaction would involve screening different benzoylating agents (e.g., benzoyl chloride, benzoic anhydride, or benzoic acid with a coupling agent), bases, solvents, and reaction temperatures to maximize the yield and purity of the final product.

| Multi-step Sequence Step | Reactants | Potential Conditions | Optimization Focus |

| Synthesis of Precursor | Epichlorohydrin, Ammonia/Protected Amine | Aqueous or alcoholic solvent | Control of stoichiometry to minimize side products |

| Amidation | 1-amino-3-chloro-2-propanol, Benzoylating agent | Various solvents and bases | Maximizing yield, simplifying purification |

Precursor Compounds and Reagents in this compound Synthesis

The synthesis of this compound relies on several key precursor compounds and reagents. The choice of precursors directly influences the synthetic strategy.

| Precursor/Reagent | Role in Synthesis | CAS Number |

| Benzamide | Starting material for direct N-alkylation | 98-88-4 |

| Benzoyl Chloride | Acylating agent for amidation | 98-88-4 |

| Benzoic Acid | Starting material for amidation (with coupling agent) | 65-85-0 |

| Epichlorohydrin | Source of the 3-chloro-2-hydroxypropyl group | 106-89-8 |

| 1-Amino-3-chloro-2-propanol | Key intermediate for amidation | 3920-12-5 |

| Triethylamine | Base for neutralizing acid byproducts | 121-44-8 |

| Sodium Hydroxide | Catalyst for epoxide ring-opening | 1310-73-2 |

The synthesis of the chiral precursor, (R)-1-amino-3-chloro-2-propanol hydrochloride, can be achieved from (R)-epichlorohydrin. smolecule.com This chiral building block is valuable for the synthesis of enantiomerically pure final products. smolecule.com

Strategies for Derivatization and Analogue Synthesis

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogues. Derivatization can be targeted at the benzamide moiety or the 3-chloro-2-hydroxypropyl side chain.

Modifications on the Benzamide Moiety and Aromatic Ring Substitutions

The aromatic ring of the benzamide moiety is amenable to various substitution reactions, enabling the introduction of a wide array of functional groups. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho, meta, and para positions, depending on the directing effects of the amide group and any existing substituents.

Furthermore, a diverse library of analogues can be generated by starting with substituted benzoic acids or benzoyl chlorides in the initial synthesis. This approach allows for the incorporation of electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the molecule.

| Modification Type | Example Reagents/Reactions | Potential Functional Groups Introduced |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Bromo (-Br), Chloro (-Cl) |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl (-COR) |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Alkyl (-R) |

| Synthesis from Substituted Precursors | 4-Nitrobenzoyl chloride, 4-Methoxybenzoic acid | Nitro, Methoxy (B1213986), and various other substituents |

Structural Diversification of the 3-chloro-2-hydroxypropyl Side Chain

The 3-chloro-2-hydroxypropyl side chain possesses two reactive functional groups, the hydroxyl group and the chloro group, which are prime targets for structural diversification.

The secondary hydroxyl group can undergo a variety of reactions, including:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Conversion to a ketone functionality.

The chloro group, being a good leaving group, can be displaced by a range of nucleophiles in substitution reactions. This allows for the introduction of various functional groups at the C3 position.

| Side Chain Modification | Target Functional Group | Example Reagents | Resulting Functional Group |

| Nucleophilic Substitution | Chloro | Azides (e.g., NaN₃), Amines, Thiols | Azido, Amino, Thioether |

| Esterification | Hydroxyl | Acetyl chloride, Acetic anhydride | Acetate (B1210297) ester |

| Etherification | Hydroxyl | Methyl iodide, Sodium hydride | Methyl ether |

These derivatization strategies provide a versatile platform for creating a library of this compound analogues with tailored properties for further investigation.

Enantioselective Synthesis of Stereoisomers

The enantioselective synthesis of the stereoisomers of this compound is primarily focused on the stereocontrolled formation of the chiral 3-chloro-2-hydroxypropyl backbone. Once the chiral amino alcohol precursor, (R)- or (S)-1-amino-3-chloropropan-2-ol, is obtained, a standard acylation reaction with benzoyl chloride or a related benzoic acid derivative can be performed to yield the final target compound without affecting the established stereocenter.

Several biocatalytic approaches have proven effective for the synthesis of short chiral alkyl amines and amino alcohols, which are key intermediates. frontiersin.org One prominent method is the use of amine dehydrogenases (AmDHs) for biocatalytic reductive amination. This strategy can be employed to convert a prochiral ketone into a chiral amine with high enantioselectivity. For instance, the synthesis of small vicinal amino alcohols like (3S)-3-aminobutan-2-ol has been achieved with high conversion and enantiomeric excess (up to 99.5%) using this enzymatic approach. frontiersin.org A similar strategy could be envisioned for the synthesis of chiral 1-amino-3-chloropropan-2-ol (B1208272) from a suitable prochiral precursor.

Another well-established route to chiral C-3 building blocks is to start from optically pure epichlorohydrin. For example, (R)-epichlorohydrin can be converted into (S)-3-aminopropane-1,2-diol through a sequence involving the opening of the epoxide ring, introduction of an amino group (often via an azide (B81097) intermediate), and subsequent chemical modifications. This general methodology provides a reliable pathway to the chiral amino alcohol core, which can then be benzoylated to form the desired this compound enantiomer.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering an efficient route to enantiomerically pure compounds. mdpi.com A key chemoenzymatic strategy for obtaining single enantiomers is the kinetic resolution of a racemic mixture. This approach has been successfully applied to the synthesis of chiral chlorohydrins that are structurally related to the backbone of this compound.

A notable example is the lipase-catalyzed kinetic resolution of racemic 1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net In this process, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, yielding both enantiomers in high enantiomeric purity.

The efficiency of such a resolution is highly dependent on various reaction parameters. A study on the resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol optimized several factors to achieve high conversion and enantiomeric excess. researchgate.net The use of Pseudomonas aeruginosa lipase (PAL) with vinyl acetate as the acyl donor in a solvent system composed of toluene (B28343) and an ionic liquid ([BMIM][BF4]) was found to be highly effective. researchgate.net

Below is a data table summarizing the optimization of key reaction parameters for the lipase-catalyzed kinetic resolution of a model racemic chlorohydrin alcohol. researchgate.net

| Parameter | Condition | Conversion (C) % | Enantiomeric Excess (Product, eeP) % | Enantiomeric Excess (Substrate, eeS) % |

| Temperature | 25 °C | 42.10 | 90.12 | 75.10 |

| 30 °C | 50.02 | 98.91 | 99.00 | |

| 35 °C | 51.10 | 90.15 | 85.12 | |

| Time | 12 h | 35.12 | 90.10 | 50.10 |

| 18 h | 50.02 | 98.91 | 99.00 | |

| 24 h | 52.13 | 92.15 | 80.12 | |

| Enzyme Conc. | 20 mg/mL | 40.15 | 92.15 | 65.11 |

| 30 mg/mL | 50.02 | 98.91 | 99.00 | |

| 40 mg/mL | 51.12 | 90.10 | 88.15 | |

| Solvent Ratio | Toluene:[BMIM][BF4] (80:20) | 45.12 | 95.12 | 80.15 |

| (v/v) | Toluene:[BMIM][BF4] (70:30) | 50.02 | 98.91 | 99.00 |

| Toluene:[BMIM][BF4] (60:40) | 48.15 | 94.13 | 85.10 | |

| Data derived from the kinetic resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol using Pseudomonas aeruginosa lipase. researchgate.net |

This chemoenzymatic approach, specifically the enzymatic kinetic resolution of a racemic precursor alcohol followed by amination and benzoylation, or potentially the direct resolution of racemic this compound itself, represents a powerful strategy for accessing the individual stereoisomers of the target compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For N-(3-chloro-2-hydroxypropyl)benzamide, the spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the propyl side-chain. The amide (N-H) and hydroxyl (O-H) protons are also observable, though their signals can be broad and their chemical shifts variable depending on solvent and concentration.

The aromatic region would likely display multiplets between 7.4 and 7.9 ppm, typical for a monosubstituted benzene (B151609) ring. The protons on the propyl chain would appear more upfield. The methine proton (CH-OH) is anticipated around 4.0-4.2 ppm, while the methylene (B1212753) protons adjacent to the nitrogen (-NH-CH₂) and the chlorine (-CH₂-Cl) are expected in the 3.5-3.8 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (ortho) | ~7.8 | Doublet (d) | Coupled to meta protons. |

| Aromatic H (meta, para) | ~7.4-7.6 | Multiplet (m) | Overlapping signals for meta and para protons. |

| Amide NH | ~8.2 | Broad Triplet (br t) | Coupling to adjacent CH₂; may broaden with exchange. |

| Methine CH-OH | ~4.1 | Multiplet (m) | Coupled to two adjacent CH₂ groups. |

| Methylene CH₂-Cl | ~3.7 | Doublet of Doublets (dd) | Coupled to the methine proton. |

| Methylene CH₂-NH | ~3.6 | Doublet of Doublets (dd) | Coupled to the methine proton and the NH proton. |

| Hydroxyl OH | Variable | Broad Singlet (br s) | Shift is dependent on solvent, concentration, and temperature. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to show ten distinct signals, corresponding to each carbon atom in its unique chemical environment.

The carbonyl carbon of the amide is the most deshielded, appearing far downfield. The aromatic carbons will resonate in the typical 127-135 ppm range, with the carbon attached to the carbonyl group (quaternary) appearing slightly more downfield. The aliphatic carbons attached to heteroatoms (O, N, Cl) will appear in the 45-75 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~168 |

| Aromatic C (quaternary) | ~134 |

| Aromatic CH (para) | ~132 |

| Aromatic CH (meta) | ~129 |

| Aromatic CH (ortho) | ~127 |

| Methine CH-OH | ~70 |

| Methylene CH₂-Cl | ~48 |

| Methylene CH₂-NH | ~45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be expected to show cross-peaks connecting the NH proton to the adjacent CH₂-NH protons, which in turn would correlate with the CH-OH proton. The CH-OH proton would also show a correlation to the CH₂-Cl protons. Within the aromatic ring, correlations between adjacent ortho, meta, and para protons would confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). It is invaluable for assigning carbon signals. For instance, the proton signal predicted at ~4.1 ppm would show a cross-peak to the carbon signal at ~70 ppm, definitively assigning both to the CH-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include the NH proton showing a cross-peak to the amide carbonyl carbon (~168 ppm), and the ortho-aromatic protons showing a correlation to the same carbonyl carbon, thus connecting the phenyl ring to the amide group.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂ClNO₂, giving a molecular weight of approximately 213.66 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. Upon ionization, the molecule is expected to undergo characteristic fragmentation. The primary fragmentation of benzamides typically involves the cleavage of the amide bond.

Table 3: Predicted Key Mass Spectrometry Fragments

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 213/215 | [M]⁺ or [M+H]⁺ | Molecular ion peak. The presence of a chlorine atom results in an isotopic pattern (M+2) with a ~3:1 intensity ratio. |

| 122 | [C₇H₇NO]⁺ | Loss of the C₃H₅Cl side chain. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment for benzoyl derivatives. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, hydroxyl, aromatic, and chloroalkane functionalities.

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H stretch (hydroxyl) | 3500-3200 (broad) | Broad due to hydrogen bonding. |

| N-H stretch (amide) | ~3300 | Characteristic for a secondary amide. |

| Aromatic C-H stretch | 3100-3000 | Sharp peaks typical for sp² C-H bonds. |

| Aliphatic C-H stretch | 3000-2850 | Stretching of sp³ C-H bonds in the propyl chain. |

| C=O stretch (Amide I band) | ~1650 | Strong, characteristic absorption for the amide carbonyl. |

| N-H bend (Amide II band) | ~1550 | Coupled C-N stretch and N-H bend. |

| Aromatic C=C stretch | 1600-1450 | Multiple bands are expected in this region. |

| C-O stretch (hydroxyl) | ~1100 | Stretching of the secondary alcohol C-O bond. |

| C-Cl stretch | 800-600 | Stretching of the alkyl chloride bond. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, analysis of similar benzamide (B126) structures allows for a prediction of its likely solid-state characteristics.

It is highly probable that the molecule would engage in extensive intermolecular hydrogen bonding. The amide N-H group (donor) and the carbonyl C=O group (acceptor) are classic hydrogen bonding partners, often leading to the formation of infinite chains or dimeric pairs in the crystal lattice. Furthermore, the hydroxyl (O-H) group provides an additional strong hydrogen bond donor and acceptor site, which would likely link these primary chains into a more complex three-dimensional network. These hydrogen bonds would be the dominant interactions governing the crystal packing. The benzamide group itself is expected to be relatively planar.

Table 5: Predicted Crystallographic and Structural Features

| Parameter | Predicted Feature |

|---|---|

| Key Intermolecular Interactions | N-H···O=C and O-H···O=C hydrogen bonds. |

| Likely Packing Motif | Formation of hydrogen-bonded chains or sheets. |

| Molecular Conformation | The amide linkage (-CO-NH-) is expected to be planar. |

Crystal Packing and Intermolecular Interaction Analysis

Information regarding the crystal system, space group, unit cell dimensions, and specific intermolecular interactions for this compound has not been reported. Therefore, a detailed analysis of its crystal packing and the hydrogen bonding network is not possible at this time.

Generally, benzamide derivatives are known to exhibit various intermolecular interactions, with N-H···O hydrogen bonds being a common feature that often dictates the supramolecular assembly in the solid state. However, without experimental crystallographic data for the title compound, any discussion of its specific packing motifs would be speculative.

Conformational Analysis and Torsional Angles

A conformational analysis, including the measurement of specific torsional angles for this compound, has not been documented in scientific literature. The flexibility of the 3-chloro-2-hydroxypropyl side chain introduces several rotatable bonds, which would lead to a complex conformational landscape.

Structure Activity Relationship Sar and Mechanistic Investigations of N 3 Chloro 2 Hydroxypropyl Benzamide Analogues

Elucidating Key Structural Determinants for Observed Biological Activities

SAR studies help to identify the key chemical features, or pharmacophores, that are essential for a compound's biological effects. For N-(3-chloro-2-hydroxypropyl)benzamide analogues, both the benzamide (B126) core and the chlorinated hydroxypropyl chain have been found to be critical determinants of activity.

The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, offers a versatile scaffold for chemical modification. Studies have shown that adding different substituents to this benzene ring can significantly alter the biological activity of the resulting compounds. For example, in a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), the nature of the substituent on the benzene ring was found to influence the fungicidal activities. nih.gov Specifically, a fluorine atom at the 2-position of the benzene ring resulted in superior inhibitory activity against the tested fungi compared to other substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a computational approach to SAR, have further quantified the impact of these substituents. QSAR models have demonstrated that the antimicrobial activity of substituted benzamides can be predicted using topological descriptors and molecular connectivity indices. nih.gov This suggests that the size, shape, and electronic properties of the substituents on the benzamide core are key factors in their biological function.

| Compound Series | Substituent Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyridine-linked 1,2,4-oxadiazole Benzamides | 2-position | Fluorine (F) | Superior fungicidal activity | nih.gov |

| General Substituted Benzamides | Various | Various | Activity correlated with topological and molecular connectivity indices | nih.gov |

The N-(3-chloro-2-hydroxypropyl) side chain is another crucial element for the biological activity of this class of compounds. This chain's specific length, the presence and position of the hydroxyl (-OH) group, and the chloro (-Cl) atom all contribute to the molecule's interaction with its biological target.

The hydroxyl group and the amide group's nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, which are vital for binding to biological receptors. nih.govmdpi.com The chlorine atom, being an electronegative and bulky substituent, can also influence the compound's electronic properties and steric interactions, potentially enhancing its binding affinity or metabolic stability. While specific studies focusing solely on modifying the chlorinated hydroxypropyl chain of this compound are not extensively detailed in the provided search results, the general importance of similar structural features is well-established in medicinal chemistry. For instance, the presence of a hydroxyl group is often essential for the activity of various bioactive molecules.

Molecular Interactions and Binding Site Analysis

To exert their biological effects, drug molecules must bind to specific targets, such as proteins or enzymes. Understanding these interactions at the molecular level is key to elucidating their mechanism of action and designing more effective drugs.

Hydrogen bonds are one of the most important types of non-covalent interactions that stabilize the complex between a ligand (the drug molecule) and its receptor. In benzamide derivatives, the amide group (-NHCO-) is a key player in forming hydrogen bonds. nih.gov The nitrogen atom can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. researchgate.net

In the crystal structure of N-(3-chloro-phenyl)benzamide, molecules are linked into chains by N-H⋯O hydrogen bonds. nih.gov The presence of hydroxyl groups, such as the one in the 2-hydroxypropyl chain of this compound, provides an additional site for hydrogen bonding, potentially strengthening the interaction with the receptor. Molecular docking studies on various benzamide derivatives have predicted the formation of hydrogen bonds between the ligand and amino acid residues in the active site of the target protein. mdpi.com

| Compound | Interacting Groups | Observed Hydrogen Bonds | Reference |

|---|---|---|---|

| N-(3-chloro-phenyl)benzamide | Amide group (-NHCO-) | N-H⋯O bonds linking molecules into chains | nih.gov |

| Benzamide | Amide group (-NHCO-) | N–H· · ·O hydrogen bonds | researchgate.net |

| Ligand 1c (a benzamide derivative) | - | Hydrogen bonds with ASN 46, GLY 101, and ARG 76 | mdpi.com |

| Ligand 1n (a benzamide derivative) | - | Hydrogen bonds with GLY 101 | mdpi.com |

The chlorine atom in this compound, for example, influences both steric and electronic properties. Its size can affect how the molecule fits into a binding pocket, while its electronegativity can alter the electron density of the surrounding atoms. QSAR studies on benzamide derivatives have confirmed the importance of such factors, showing that antibacterial activity can be modeled using descriptors related to molecular shape and connectivity. nih.gov The dihedral angle between the two aromatic rings in some benzamide derivatives also plays a role in their conformation and how they present their interacting groups to the receptor. nih.gov

Mechanistic Insights into Compound Action at a Molecular and Cellular Level

While the precise molecular and cellular mechanisms of action for this compound are not fully elucidated in the provided search results, research on related compounds offers valuable insights. For instance, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide revealed that it exerts its cytotoxic effects on prostate cancer cells by arresting the cell cycle in the G1 phase and inducing apoptosis (programmed cell death). nih.gov This suggests that some benzamide derivatives may interfere with fundamental cellular processes like cell division and survival.

Another study on picolinamide (B142947) and benzamide chemotypes with antifungal properties identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the target. nih.gov This protein is essential for lipid metabolism and membrane trafficking in fungi. By inhibiting this target, the compounds disrupt these vital cellular functions, leading to fungal cell death. While it is not confirmed that this compound shares this exact mechanism, these findings highlight the potential for benzamide derivatives to target specific and essential cellular pathways. Further research is needed to pinpoint the precise molecular targets and cellular effects of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. researchgate.netresearchgate.net These methods can determine the three-dimensional geometry, electron distribution, and orbital energies, which are crucial for predicting chemical behavior.

For a molecule like N-(3-chloro-2-hydroxypropyl)benzamide, DFT calculations would be used to optimize its molecular structure to find the most stable conformation. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uagrowingscience.com The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dntb.gov.uaresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MESP) map. dntb.gov.uabohrium.com This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MESP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen atom of the amide group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net

Illustrative Quantum Chemical Descriptors Below is a table of typical quantum chemical descriptors that would be calculated for this compound to predict its electronic structure and reactivity.

| Descriptor | Typical Value/Interpretation | Reference |

| HOMO Energy | Negative value (e.g., -6.5 eV); indicates electron-donating ability. | growingscience.com |

| LUMO Energy | Less negative or positive value (e.g., -1.2 eV); indicates electron-accepting ability. | growingscience.com |

| HOMO-LUMO Gap (ΔE) | Positive value (e.g., 5.3 eV); relates to chemical reactivity and stability. | dntb.gov.ua |

| Dipole Moment | Value in Debye (e.g., 3.5 D); indicates overall molecular polarity. | researchgate.net |

| MESP Negative Region | Associated with electronegative atoms (O, N); indicates sites for electrophilic attack. | researchgate.net |

| MESP Positive Region | Associated with hydrogen atoms; indicates sites for nucleophilic attack. | dntb.gov.ua |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. semanticscholar.org

In a hypothetical docking study of this compound, the molecule would be treated as a flexible ligand and docked into the active site of a selected protein target. The simulation would generate multiple possible binding poses, which are then ranked using a scoring function that estimates the binding energy. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov

The analysis of the best-ranked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For this compound, the hydroxyl and amide groups would be expected to act as hydrogen bond donors and acceptors, while the benzoyl ring could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues in the receptor's binding pocket. nih.gov

Example of a Hypothetical Molecular Docking Result This table illustrates the type of data generated from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.2 | ASP 145 | Hydrogen Bond (with -OH group) |

| LYS 33 | Hydrogen Bond (with C=O group) | ||

| PHE 80 | π-π Stacking (with benzoyl ring) |

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes and assess the stability of molecules and their complexes. rsc.orgresearcher.life An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, an MD simulation could be performed on the molecule alone in a solvent (like water) to study its conformational flexibility. The simulation would reveal the preferred shapes (conformers) the molecule adopts and the dynamics of its flexible side chain. nih.gov

Furthermore, if this compound is docked into a protein target, an MD simulation of the resulting ligand-protein complex can be used to assess the stability of the binding pose predicted by docking. researchgate.net By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site over the simulation time, researchers can determine if the ligand remains stably bound or if it dissociates. The simulation also provides a more dynamic picture of the interactions, such as the persistence of hydrogen bonds. researchgate.net

Typical Parameters for a Molecular Dynamics Simulation The following table outlines common settings for an MD simulation study.

| Parameter | Typical Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the aqueous environment. |

| Simulation Time | 100-200 nanoseconds | Duration of the simulation to observe molecular motions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NVT, NPT | Statistical ensemble defining the thermodynamic state. |

In Silico Prediction of Potential Metabolic Pathways

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to forecast the pharmacokinetic properties of a compound. researchgate.net Predicting metabolic pathways is crucial, as metabolism can activate or deactivate a compound or produce toxic byproducts. news-medical.net

For this compound, computational models can predict its susceptibility to metabolism by major enzyme families, particularly the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com These models identify "sites of metabolism" on the molecule—atoms that are most likely to undergo enzymatic modification. news-medical.net

Potential metabolic transformations for this compound could include:

Hydroxylation: Addition of a hydroxyl group, likely on the aromatic benzoyl ring.

N-dealkylation: Cleavage of the bond between the nitrogen and the propyl chain, although less common for amides.

Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

These predictions help in the early stages of drug design to identify potential metabolic liabilities and guide the synthesis of more stable analogues. mdpi.com

Illustrative Metabolic Pathway Predictions This table shows example predictions for interactions with metabolic enzymes.

| Metabolic Enzyme | Predicted Interaction | Potential Consequence |

| CYP3A4 | Substrate | Potential for Phase I metabolism (e.g., hydroxylation). |

| CYP2D6 | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. mdpi.com |

| UGT1A1 | Substrate | Likely undergoes Phase II metabolism via glucuronidation at the -OH group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scirp.orgchalcogen.ro A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., physicochemical, electronic, or topological properties) to a specific activity, such as inhibitory potency. nih.govresearchgate.net

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activities is required. nih.gov Various molecular descriptors would be calculated for each compound. Statistical techniques, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds. chalcogen.ro

The resulting model can guide the design of more potent analogues by indicating which structural features are positively or negatively correlated with the desired activity. acs.org For instance, a model might reveal that increasing hydrophobicity in a certain region of the molecule enhances activity, while the presence of a hydrogen bond donor is detrimental. nih.gov

Example of a Hypothetical QSAR Model Equation The table below represents a typical QSAR model and its statistical validation parameters.

| Model Equation | pIC₅₀ = 0.6 * LogP - 0.2 * TPSA + 1.5 * (Dipole) + C |

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.72 |

| Standard Error (SE) | 0.25 |

Investigational Biological Activities and Pharmacological Implications Excluding Human Clinical Data

Antimicrobial Potential of N-(3-chloro-2-hydroxypropyl)benzamide and Related Derivatives

The search for new antimicrobial agents is a critical area of research, and benzamide (B126) derivatives have shown promise in this field. nanobioletters.com Investigations into compounds structurally related to this compound have revealed potential efficacy against a variety of microbial pathogens.

Derivatives of benzamide have demonstrated a broad spectrum of antibacterial action. nanobioletters.com Certain N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives have been synthesized and tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In these studies, some compounds showed high antibacterial action when compared to the reference drug, benzylpenicillin. researchgate.net Similarly, other research has shown that novel benzamide compounds can exhibit excellent activity against strains like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com

Benzamide-based agents are also being explored as a promising class of inhibitors targeting the FtsZ protein in Staphylococcus aureus, a significant Gram-positive pathogen. nih.gov

Furthermore, specific benzamide structures have been evaluated for their efficacy against more specialized bacteria. A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold were tested against Mycobacterium tuberculosis and other mycobacterial species. nih.gov One of the most active compounds in this series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov Another class of compounds, 3-(arylacetylamino)-N-methylbenzamides, demonstrated potent and selective inhibitory activity against Helicobacter pylori, a bacterium linked to various gastric conditions. nih.gov These agents were notably active under acidic conditions, a characteristic that is advantageous for targeting H. pylori in its native stomach environment. nih.gov

Summary of Investigational Antibacterial Activity

| Derivative Class | Bacterial Target | Observed Activity | Source |

|---|---|---|---|

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Gram-positive & Gram-negative bacteria | Some compounds showed high activity compared to benzylpenicillin. | researchgate.net |

| Novel N-benzamides | Bacillus subtilis, Escherichia coli | Showed excellent activity with low MIC values. | nanobioletters.com |

| 5-chloro-2-hydroxybenzamide sulfonamides | Staphylococcus aureus (MSSA & MRSA), Mycobacterium spp. | Displayed significant activity with MIC values between 15.62-31.25 µmol/L against S. aureus. | nih.gov |

| 3-(Arylacetylamino)-N-methylbenzamides | Helicobacter pylori | Potent and selective inhibitory activity, particularly under acidic conditions. | nih.gov |

The antifungal potential of benzamide derivatives has also been an area of scientific inquiry. Studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have noted their antifungal activity. nih.gov For instance, N-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide exhibited anti-filamentation and anti-biofilm activity against the fungus Candida albicans and the multidrug-resistant yeast Candida auris. nih.gov

In other research, novel benzamidine (B55565) derivatives containing 1,2,3-triazole moieties were synthesized and tested against plant pathogenic fungi. nih.govmdpi.com While these compounds showed weak antifungal activity in vitro, some demonstrated excellent efficacy in vivo against Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.comresearchgate.net One compound, in particular, showed 90% efficacy toward C. lagenarium, which was superior to the commercial fungicide carbendazim. nih.govresearchgate.net However, it is noteworthy that some related structures, such as certain sulfonamides with a 5-chloro-2-hydroxybenzoic acid scaffold, exhibited almost no antifungal potency, indicating that specific structural features are crucial for this activity. nih.gov Similarly, some 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were tested against three fungal species and were found to be inactive. mdpi.com

Summary of Investigational Antifungal Activity

| Derivative Class | Fungal Target | Observed Activity | Source |

|---|---|---|---|

| N-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide | Candida albicans, Candida auris | Exhibited anti-filamentation and anti-biofilm activity. | nih.gov |

| Benzamidine derivatives with 1,2,3-triazole moieties | Colletotrichum lagenarium, Botrytis cinerea | Weak in vitro activity but excellent in vivo efficacy (up to 90%). | nih.govresearchgate.net |

| 5-chloro-2-hydroxybenzamide sulfonamides | Various fungi | Almost no antifungal potency observed. | nih.gov |

Enzyme Inhibition Studies

Beyond direct antimicrobial effects, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that play crucial roles in various biological processes.

Histone deacetylase (HDAC) inhibitors are an important class of compounds investigated for their potential in cancer therapy. nih.gov Benzamides are recognized as a class of HDAC inhibitors. nih.gov A novel series of potent chiral inhibitors of HDAC containing an N-(2-aminophenyl)-benzamide unit has been described. ucl.ac.uk These compounds showed Class I selectivity, with one derivative exhibiting potent inhibition of HDAC3-NCoR2 with an IC50 value of 6 nM, while showing much weaker inhibition of other HDAC isoforms. ucl.ac.uk Chidamide, a novel benzamide class of HDACi, exerts its effects through selective inhibition of HDAC1, 2, 3, and 10. nih.gov Research on other novel benzamide-based derivatives revealed that certain compounds can inhibit class I HDAC enzymes at submicromolar concentrations, with one showing strong inhibition with IC50 values in the range of 0.65 to 1.70 μM on different HDAC isoforms. nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key to managing neurodegenerative conditions like Alzheimer's disease. nih.gov A study of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) evaluated their in vitro inhibition of AChE and BuChE. nih.gov The benzamides exhibited moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, while IC50 values for BuChE were higher (53.5–228.4 µM). nih.gov Other research has focused on N-benzyl benzamide derivatives, which have been reported as a series of selective sub-nanomolar inhibitors against BuChE. researchgate.net

Summary of Investigational Cholinesterase Inhibition

| Derivative Class | Target Enzyme | IC50 Values | Source |

|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM | nih.gov |

| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM | ||

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BuChE) | Picomolar to nanomolar range | researchgate.net |

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated and essential target for the development of new antibiotics. nih.govmdpi.com This enzyme consists of two subunits, GyrA and GyrB, and is not present in humans, making it an attractive target for selective toxicity. mdpi.com Antibiotics of the aminocoumarin family, for example, work by binding to the B subunit of bacterial DNA gyrase, thereby inhibiting the enzyme. nih.gov A study on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase found that the most potent compounds had low nanomolar IC50 values against Escherichia coli DNA gyrase (2–20 nM). rsc.org Importantly, these compounds showed no activity against human DNA topoisomerase IIα, indicating high selectivity for the bacterial target. rsc.org While direct studies on this compound itself as a DNA gyrase inhibitor are not detailed, the investigation of related amide structures highlights this as a potential mechanism of action for novel benzamide-based antibacterial agents.

Anti-inflammatory Effects of Benzamide Derivatives

The benzamide scaffold is a key feature in a variety of compounds exhibiting anti-inflammatory properties. Preclinical studies have demonstrated that certain N-substituted benzamides can modulate inflammatory pathways. For instance, research has shown that benzamides and nicotinamides may inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov This inhibition is thought to be mediated through the regulation of the transcription factor NF-κB, which plays a central role in both inflammation and apoptosis. nih.gov

In animal models, specific benzamide derivatives such as metoclopramide (B1676508) and 3-chloroprocainamide have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov Furthermore, these compounds were effective in preventing lung edema in rats, a condition associated with severe inflammation. nih.gov The mechanism of action for these anti-inflammatory effects is proposed to be the inhibition of NF-κB at the gene transcription level, which in turn suppresses TNF-α and can induce apoptosis. nih.gov

| Compound | Model/System | Observed Effect | Potential Mechanism |

| Metoclopramide (MCA) | Lipopolysaccharide-induced inflammation in mice | Dose-dependent inhibition of TNF-α | Inhibition of NF-κB |

| 3-Chloroprocainamide (3-CPA) | Lipopolysaccharide-induced inflammation in mice | Dose-dependent inhibition of TNF-α | Inhibition of NF-κB |

| Metoclopramide (MCA) | Rat model of lung edema | Prevention of lung edema | Inhibition of NF-κB |

| 3-Chloroprocainamide (3-CPA) | Rat model of lung edema | Prevention of lung edema | Inhibition of NF-κB |

| Metoclopramide (MCA) | HeLa cells | Inhibition of NF-κB | Direct inhibition of transcription factor |

Anticonvulsant Activity in Preclinical Animal Models

A significant body of research has focused on the anticonvulsant potential of N-substituted benzamide derivatives. Various preclinical models of epilepsy are utilized to assess the efficacy of these compounds. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test are standard screening methods to identify potential anticonvulsant agents.

Studies on a class of compounds known as retrobenzamides, which include N-(nitrophenyl)benzamides and N-(aminophenyl)benzamides, have shown promising anticonvulsant activity in the MES test in mice. nih.gov The amino derivatives, in particular, demonstrated a good anticonvulsant potential. nih.gov However, the activity of these compounds was observed to be less potent in rats when administered orally, suggesting potential metabolic instability or differences in absorption between species. nih.gov

Further research into other benzamide derivatives has identified compounds with significant anti-seizure activity in both MES and PTZ models in mice. nih.gov For example, certain isatin-based benzamide derivatives have shown favorable protection with a high safety profile in neurotoxicity tests. nih.gov The structural modifications on the benzamide scaffold, such as the introduction of methoxy (B1213986) groups, have been shown to influence the anticonvulsant potency. nih.gov

| Compound Class/Derivative | Animal Model | Seizure Model | Key Findings |

| N-(aminophenyl)benzamides | Mice | Maximal Electroshock (MES) | Good anticonvulsant potential. nih.gov |

| N-(nitrophenyl)benzamides | Mice | Maximal Electroshock (MES) | Moderate anticonvulsant activity. nih.gov |

| Aminoretrobenzamides | Rats | Maximal Electroshock (MES) | Less active with oral administration compared to intraperitoneal injection in mice. nih.gov |

| Isatin-based benzamide derivatives | Mice | Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) | Favorable protection and high safety levels. nih.gov |

| Methoxylated benzamide derivatives | Mice | Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) | Significant anti-seizure activity. nih.gov |

Potential in Cell Differentiation Induction

In the context of cancer, differentiation-inducing therapy is a promising approach. Research on human myeloid leukemia HL-60 cells has shown that certain ceramide derivatives can enhance the differentiation-inducing effects of 1,25-dihydroxyvitamin D(3). nih.gov This suggests that combination therapies could be more effective in promoting the maturation of cancer cells into non-proliferative states. nih.gov Although not directly involving benzamides, these studies highlight the principle of using chemical agents to modulate cell differentiation pathways, a potential area for future investigation of novel benzamide compounds.

Exploration in Other Therapeutic Areas

The versatility of the benzamide structure has led to its exploration in a multitude of other therapeutic areas, including neurological disorders, cancer research, and as intermediates in the synthesis of other drugs.

Neurological Disorders:

Beyond anticonvulsant activity, benzamide derivatives have been investigated for their neuroprotective properties. For example, a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has shown potential as a therapeutic candidate for Parkinson's disease in preclinical models. nih.gov In cell line and C. elegans models of Parkinson's disease, this compound demonstrated the ability to reduce intracellular reactive oxygen species, reverse α-synuclein overexpression, and restore dopamine-dependent behaviors. nih.gov

Cancer Research:

The anticancer potential of benzamide derivatives is an active area of investigation. These compounds have been designed to target various mechanisms involved in cancer progression. For instance, novel N-benzylbenzamide derivatives have been synthesized as tubulin polymerization inhibitors, demonstrating potent antitumor activities. nih.gov One such derivative, compound 20b, exhibited significant antiproliferative activities against several cancer cell lines and showed anti-vascular effects. nih.gov

Other research has focused on developing benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov A specific derivative, compound 13f, showed potent anticancer activity against human colorectal cancer cells, induced apoptosis, and arrested the cell cycle at the G2/M phase. nih.gov

Anti-asthma Drug Intermediates:

While direct evidence for this compound as an anti-asthma drug intermediate is not prominent in the reviewed literature, its chemical structure suggests potential utility in pharmaceutical synthesis. The presence of a reactive chlorohydrin group makes it a candidate for further chemical modification to produce more complex molecules. The synthesis of various pharmaceutical agents often involves multi-step processes where compounds with specific functional groups, like this compound, can serve as valuable building blocks. For example, the synthesis of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles for antiprotozoal activity highlights the utility of the 3-chloro-2-hydroxypropyl moiety in creating new therapeutic agents. nih.gov

Biotransformation and Metabolic Fate Studies Excluding Human Data

In Vitro Metabolic Stability Assessments (e.g., using liver microsome systems)

In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the body. researchgate.net These assays typically utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net

While specific data for N-(3-chloro-2-hydroxypropyl)benzamide is not available, studies on other N-substituted benzamides provide a framework for understanding its potential metabolic stability. For instance, the in vitro metabolism of N,N-dialkylamides by rat liver microsomes has been shown to result in the formation of an N-alkylamide and a corresponding aldehyde. nih.gov The rate of this microsomal oxidation can be influenced by the lipophilicity of the compound. nih.gov

For N-alkyl-N-methylamides, both demethylation and dealkylation have been observed, with the Vmax/Km values for demethylation being dependent on the lipophilicity of the N-alkyl group. nih.gov This suggests that the alkyl side chain of this compound would likely be a primary site for metabolic attack in liver microsomes. The stability of the compound would therefore depend on the specific CYP isoforms involved and the accessibility of the side chain to these enzymes.

Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound based on Related Compounds

| Parameter | Predicted Outcome for this compound | Rationale based on Analogous Compounds |

| Primary Metabolic Site | Propyl side chain | N-alkyl groups are common sites for microsomal oxidation in benzamide (B126) derivatives. nih.gov |

| Potential Reactions | Hydroxylation, Dealkylation, Dehalogenation | These are common metabolic pathways for compounds with alkyl and chloro substituents. |

| Expected Stability | Moderate | The presence of a hydroxyl group may facilitate further metabolism, while the chloro group could influence enzyme binding. |

Microbial Biotransformation of Related Compounds

Microbial biotransformation is often used as a tool to mimic and predict mammalian metabolism and to generate novel metabolites. researchgate.netresearchgate.net Studies on the microbial transformation of benzamide have demonstrated the potential for enzymatic modifications. For example, the bacterium Bacillus smithii has been shown to biotransform benzamide into benzohydroxamic acid through the action of a thermophilic amidase. nih.gov This indicates that the amide linkage in this compound could be susceptible to microbial enzymatic action.

Furthermore, microbial systems have been successfully used to transform a variety of complex molecules, including natural products, to generate compounds with altered biological activities. nih.govfrontiersin.org While no specific studies on the microbial biotransformation of this compound have been reported, it is plausible that microorganisms could hydroxylate the aromatic ring or modify the propyl side chain.

Enzymatic Transformations and Metabolite Identification in Animal Models

In vivo studies in animal models are essential for identifying the major metabolites and understanding the complete metabolic pathways of a compound. Although no specific metabolite identification studies for this compound are available, research on simpler N-alkylbenzamides in rats provides significant clues.

When N-ethylbenzamide was administered to rats, it was found to be metabolized primarily through hydrolysis of the amide bond, yielding benzoic acid and ethylamine (B1201723). nih.gov The benzoic acid is subsequently conjugated with glycine (B1666218) to form hippuric acid, which is a major urinary metabolite. nih.gov A similar pathway was observed for p-chloro-N-ethylbenzamide, which resulted in the excretion of p-chlorohippuric acid and ethylamine. nih.gov

Another important metabolic pathway for N-alkylated compounds is oxidative N-dealkylation. nih.gov For N,N-diethylbenzamide, the initial step is proposed to be an oxidative mono-N-deethylation, followed by hydrolysis of the resulting secondary amide. nih.gov For N-methylbenzamide, N-(hydroxymethyl)benzamide has been identified as a major in vitro and in vivo metabolite. nih.gov

Based on these findings, the probable enzymatic transformations of this compound in an animal model like the rat would likely involve:

Hydrolysis: Cleavage of the amide bond to produce benzoic acid and 3-chloro-2-hydroxypropylamine. Benzoic acid would then be conjugated to form hippuric acid. nih.govwikipedia.org

Oxidation: Hydroxylation of the aromatic ring or oxidation of the secondary alcohol on the propyl side chain to a ketone.

Dehalogenation: Removal of the chlorine atom, which could be followed by further oxidation or conjugation.

Table 2: Potential Metabolites of this compound in Animal Models

| Potential Metabolite | Metabolic Pathway |

| Benzoic Acid | Amide Hydrolysis |

| Hippuric Acid | Glycine Conjugation of Benzoic Acid |

| 3-Chloro-2-hydroxypropylamine | Amide Hydrolysis |

| N-(3-chloro-2-oxopropyl)benzamide | Oxidation of the secondary alcohol |

| Hydroxylated-N-(3-chloro-2-hydroxypropyl)benzamide | Aromatic Hydroxylation |

Excretion Patterns and Pathways in Animal Studies

The excretion of xenobiotics and their metabolites occurs through various routes, primarily via urine and feces. nih.gov Studies on benzamide derivatives in rats and dogs have shown that both renal and fecal excretion are important pathways. nih.govnih.gov

For N-ethylbenzamide in rats, a significant portion of the administered dose is excreted in the urine as hippuric acid (52-76%) and ethylamine (27-41%). nih.gov This indicates that the products of amide hydrolysis are readily eliminated through the kidneys.

In a study with the benzamide drug clebopride (B1669163) in rats, it was noted that the drug undergoes extensive first-pass metabolism, and both urinary and fecal excretion are likely routes of elimination, with the potential for enterohepatic recycling. nih.gov Similarly, for the androgen receptor inhibitor enzalutamide, which contains a benzamide-like structure, both urinary and fecal excretion of radioactivity were significant in rats and dogs, with notable species differences in the primary route of excretion. nih.gov

Given these precedents, it is anticipated that following administration to an animal model, this compound and its metabolites would be excreted in both urine and feces. The primary route would depend on the physicochemical properties of the metabolites, such as their polarity and molecular weight. More polar metabolites, such as hippuric acid, would be expected to be predominantly excreted in the urine.

Future Research Directions and Translational Perspectives for N 3 Chloro 2 Hydroxypropyl Benzamide Research

Design and Synthesis of Next-Generation Analogues with Enhanced Target Specificity

The development of next-generation analogues of N-(3-chloro-2-hydroxypropyl)benzamide with improved potency and target specificity is a primary objective for therapeutic applications. Building on the foundational benzamide (B126) structure, which has shown promise in areas like antifungal development, rational drug design principles can guide the synthesis of more effective compounds. nih.gov

Future synthetic strategies will likely focus on systematic modifications of the core molecule. Key areas for structural variation include:

Aromatic Ring Substitution: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) onto the benzamide ring to modulate electronic properties and binding interactions.

Amide Linker Modification: Altering the amide bond or replacing it with bioisosteres to improve metabolic stability and conformational rigidity.

Propanolamine Side Chain Alterations: Modifying the 3-chloro-2-hydroxypropyl group to explore different stereochemistries and introduce alternative functional groups that could form additional interactions with the target protein.

These synthetic efforts aim to enhance the structure-activity relationship (SAR) profile of the compound series. For instance, in antifungal research targeting lipid-transfer proteins, analogues could be designed to better fit the specific lipid-binding pocket of the target, thereby increasing efficacy and reducing off-target effects. nih.gov The synthesis of related N-substituted compounds, such as 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, demonstrates the feasibility of complex modifications to achieve desired biological activities. mdpi.com

| Molecular Region | Modification Strategy | Desired Outcome |

|---|---|---|

| Benzamide Ring | Vary substituents (e.g., -OCH3, -CF3, -NO2) | Modulate binding affinity and pharmacokinetic properties |

| Amide Linker | Introduce conformational constraints (e.g., cyclization) | Increase metabolic stability and target specificity |

| 3-chloro-2-hydroxypropyl Moiety | Explore stereoisomers (R/S configurations) | Optimize interaction with chiral binding sites |

| 3-chloro-2-hydroxypropyl Moiety | Replace chlorine with other halogens or functional groups | Fine-tune reactivity and binding interactions |

Advanced Mechanistic Investigations into Novel Biological Targets

While some research has identified potential biological targets for benzamide-containing compounds, a deeper mechanistic understanding is required. For example, certain benzamides have been found to target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi. nih.gov Future research should expand upon these findings to explore other potential targets and elucidate the precise molecular mechanisms of action.

Advanced techniques will be central to these investigations:

Chemogenomic Profiling: This approach can be used to identify the full spectrum of biological targets by screening compound libraries against a wide array of genetic mutants. nih.gov

X-ray Co-crystallography: Determining the high-resolution crystal structure of this compound analogues bound to their protein targets can provide definitive evidence of the binding mode. This structural information is invaluable for rationalizing SAR data and guiding further compound optimization. nih.gov

Biochemical and Biophysical Assays: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity and kinetics of compound-target interactions.

A comprehensive understanding of how these molecules interact with their biological targets on a molecular level is essential for translating them into effective therapeutic agents. Identifying resistance-conferring residues within the target's binding pocket, for instance, can help anticipate and potentially circumvent mechanisms of drug resistance. nih.gov

Development of Integrated Computational-Experimental Pipelines for Drug Discovery

The integration of computational methods with experimental validation offers a powerful paradigm for accelerating the drug discovery process for this compound and its analogues. nih.govbeilstein-journals.org Computer-Aided Drug Design (CADD) can significantly reduce the time and cost associated with identifying and optimizing lead compounds. beilstein-journals.org

An integrated pipeline would typically involve several key stages:

Target Identification and Validation: Utilizing bioinformatics and systems biology to identify promising biological targets.

Virtual High-Throughput Screening (vHTS): Screening large virtual libraries of benzamide analogues against a validated target structure to identify initial hits. This process filters vast chemical databases to a manageable number of promising candidates for experimental testing. beilstein-journals.org

Structure-Based and Ligand-Based Design: Using the three-dimensional structure of the target protein to guide the design of new, more potent inhibitors (structure-based) or using the knowledge of known active compounds to develop predictive pharmacophore models (ligand-based). nih.gov

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

Iterative Experimental Validation: Synthesizing and testing the most promising computationally-designed compounds in relevant biological assays. The experimental results are then used to refine the computational models, creating a feedback loop for continuous optimization.

This synergistic approach allows for a more targeted and efficient exploration of chemical space, increasing the probability of discovering novel drug candidates with improved efficacy and safety profiles. beilstein-journals.org

| Phase | Computational Tools | Experimental Validation |

|---|---|---|

| Hit Identification | Molecular Docking, vHTS | Enzymatic assays, Binding assays |

| Lead Optimization | Pharmacophore Modeling, QSAR | Cell-based activity assays, SAR studies |

| Preclinical Candidacy | ADMET Prediction, Molecular Dynamics | In vitro toxicity assays, Pharmacokinetic studies |

Exploration of Nontraditional Applications in Materials Science or Industrial Chemistry

Beyond its potential in pharmacology, the unique chemical structure of the N-(3-chloro-2-hydroxypropyl) moiety makes it a valuable intermediate for applications in materials science and industrial chemistry. The chlorohydrin group is a versatile functional handle that can be readily converted to an epoxide, enabling reactions with a wide range of nucleophiles. google.com

Future research could explore several nontraditional applications:

Polymer Modification: The 3-chloro-2-hydroxypropyl group is a known reagent for creating cationic derivatives of natural polymers like starch and cellulose. google.com this compound could be investigated as a functionalizing agent to impart novel properties (e.g., hydrophobicity, specific binding capabilities) to these biopolymers for applications in papermaking, textiles, or water treatment.

Adsorbent Materials: Chemical modification of materials like lignin (B12514952) with 3-chloro-2-hydroxypropyl trimethylammonium chloride has been shown to create effective adsorbents for heavy metal ions. researchgate.net The benzamide-containing analogue could be used to create specialized resins or functionalized surfaces for selective adsorption or separation processes in environmental remediation or industrial purification.

Surfactant Synthesis: The combination of a hydrophobic benzamide group and a hydrophilic 2-hydroxypropyl head group suggests potential applications in surfactant chemistry. The synthesis of related compounds like 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium (B1175870) chloride has yielded novel cationic surfactants with high surface activity. researchgate.net Further investigation could lead to the development of specialty surfactants for use in emulsification, foaming, or as dispersing agents.

These avenues represent a significant opportunity to translate the chemistry of this compound into valuable industrial products and technologies, extending its utility far beyond the biomedical field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.